molecular formula C14H12FNOS B2962215 N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide CAS No. 90309-32-3

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide

Cat. No.: B2962215
CAS No.: 90309-32-3
M. Wt: 261.31
InChI Key: PKNAJKZSXQPQRT-UHFFFAOYSA-N
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Description

N-{4-[(4-Fluorophenyl)sulfanyl]phenyl}acetamide is a sulfur-containing acetamide derivative characterized by a thioether (-S-) linkage between a 4-fluorophenyl group and a phenylacetamide core. This structural motif confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. The fluorine atom enhances lipophilicity and bioavailability, while the sulfanyl group may participate in hydrogen bonding or hydrophobic interactions with biological targets.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNAJKZSXQPQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-fluorothiophenol with 4-iodoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Sulfonamide vs. Sulfanyl Derivatives

  • N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (37): A sulfonamide derivative with analgesic and anti-hypernociceptive activity.
  • N-{4-[(4-Fluorophenyl)sulfanyl]phenyl}acetamide : The thioether linkage may offer greater metabolic stability than sulfonamides, which are prone to enzymatic hydrolysis. This could translate to longer half-life in vivo .

Carbonic Anhydrase (hCA XII) Inhibitors

  • N-(4-Fluorophenyl)acetamide (12) : Exhibits potent hCA XII inhibition (KI = 8.7 nM). The absence of a sulfanyl group in this compound highlights the critical role of the fluorophenyl-acetamide motif in enzyme binding. Substitution with a benzyl group (N-(4-fluorobenzyl)acetamide, 18) drastically reduces activity (KI = 113.4 nM), emphasizing the importance of the phenyl-thioether linkage in the target compound .

MMP-9 Inhibitors

  • N-(4-Fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (3c): A potent MMP-9 inhibitor (Kd = 320 nM) with a thioether-linked quinazolinone moiety.
  • This compound : While its MMP-9 inhibition is unstudied, the shared fluorophenyl-thioether structure suggests possible activity against similar metalloproteinases.

Antiviral Agents

  • 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide: Demonstrates anti-COVID-19 activity via molecular docking with SARS-CoV-2 proteins. The diaminopyrimidine-sulfanyl group may synergize with the fluorophenylacetamide core for viral protease inhibition, a feature that could extend to the target compound .

Anti-Infective and Antiarrhythmic Analogues

  • GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) : Used in antimycobacterial research, highlighting the fluorophenylacetamide scaffold’s versatility. The thiazole ring in GSK1570606A replaces the sulfanyl group, indicating that heterocyclic modifications can redirect biological activity .
  • 2-({(8E)-4-(4-Chlorophenyl)-8-(4-chlorobenzylidene)-3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide (6a): An antiarrhythmic compound where the sulfanyl group bridges a naphthyridine core.

Biological Activity

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Structure : this compound features a sulfenyl group attached to a phenyl ring, which is further substituted with a fluorinated phenyl group.
  • Molecular Formula : C14H13FNS
  • Molecular Weight : Approximately 261.31 g/mol

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies:

  • Mechanism of Action : The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to apoptosis in cancer cells and modulation of signal transduction pathways associated with tumor growth .
  • Case Studies :
    • A study screened a library of compounds for anticancer properties and identified derivatives similar to this compound that showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
    • Another investigation reported significant cytotoxicity in cancer cell lines with IC50 values indicating effective growth inhibition, suggesting that structural modifications can enhance activity against specific targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
N-[4-(4-fluorophenyl)sulfonylphenyl]acetamideC14H13FNSContains a sulfonyl instead of a sulfanyl group
N-[4-(4-chlorophenyl)sulfamoylphenyl]acetamideC14H13ClN2O3SSubstituted chlorine atom may alter pharmacological properties
2-Chloro-N-(4-[(4-fluorophenyl)sulfanyl]phenyl)acetamideC14H13ClFNSChlorine substitution provides different reactivity

The unique combination of the fluorinated phenyl group and the sulfanyl moiety in this compound may confer distinct properties that differentiate it from these similar compounds, particularly regarding its biological activities and potential therapeutic applications.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : It may also modulate cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis .

Future Research Directions

Despite the promising findings surrounding this compound, further research is necessary to fully elucidate its biological mechanisms and therapeutic potential. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiles.
  • Comprehensive toxicity assessments.
  • Exploration of its efficacy in vivo using animal models.

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